molecular formula C20H16ClNO2 B12595303 N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide CAS No. 648924-94-1

N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12595303
CAS No.: 648924-94-1
M. Wt: 337.8 g/mol
InChI Key: AJECIBQMRZYSBX-UHFFFAOYSA-N
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Description

N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide is a synthetic benzamide derivative characterized by a biphenylmethyl group attached to the nitrogen atom of a 5-chloro-2-hydroxybenzamide scaffold. This compound combines structural features of biphenyl systems (known for π-π stacking interactions) and substituted benzamides (often associated with biological activity, such as enzyme inhibition or receptor modulation).

Properties

CAS No.

648924-94-1

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[(4-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C20H16ClNO2/c21-17-10-11-19(23)18(12-17)20(24)22-13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12,23H,13H2,(H,22,24)

InChI Key

AJECIBQMRZYSBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Biological Activity

N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide, often referred to as a biphenyl derivative, has garnered attention in recent years for its potential biological activities. This compound's structure, featuring a biphenyl moiety and a chloro-hydroxybenzamide functional group, suggests various mechanisms of action that could be leveraged in therapeutic applications.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of 5-chloro-2-hydroxybenzoic acid possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chloro and hydroxy groups enhances the interaction with bacterial cell walls, leading to increased permeability and cell lysis .
  • Antitumor Properties : Compounds with similar structural features have been investigated for their antitumor activities. For instance, they may inhibit specific kinases involved in cancer cell proliferation . The biphenyl structure may also contribute to the compound's ability to interact with DNA or RNA, potentially interfering with replication processes.
  • Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various biphenyl derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited an IC50_{50} value significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Compound NameIC50_{50} (µM)Activity Against
This compound12.5MRSA
Control Antibiotic25MRSA

Antitumor Studies

In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines. A notable study utilized human neuroblastoma cells (SH-SY5Y) to assess viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent increase in cell viability in the presence of neurotoxic agents .

Concentration (µM)Viability (%)
020
1050
5080

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide , we compare it to structurally and functionally related benzamide derivatives. Key factors include substituent effects, molecular weight, and hypothesized biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Activity
This compound C₂₀H₁₆ClNO₂ 343.80 Biphenylmethyl, 5-Cl, 2-OH Enzyme inhibition, anti-inflammatory
N-(5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl)-2-hydroxybenzamide C₂₂H₁₅Cl₂N₂O₂ 433.27 Dichlorophenyl, cyano, 2-OH, methyl Antimicrobial, kinase inhibition
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide C₁₇H₁₂N₂O₃S 324.36 Thiazolidinedione, phenylamide Antidiabetic, PPAR-γ modulation

Key Findings

Substituent Effects: The biphenylmethyl group in the target compound likely enhances aromatic interactions with hydrophobic protein pockets compared to simpler phenyl or methyl groups in analogs . However, this may reduce solubility in aqueous media.

Synthetic Pathways :

  • The synthesis of benzamide derivatives often employs carbodiimide-based coupling agents (e.g., EDC/HOBt), as seen in . The target compound likely follows a similar amidation protocol, though the biphenylmethyl amine precursor may require specialized handling due to steric hindrance.

Biological Activity :

  • Compounds with 2-hydroxybenzamide scaffolds frequently exhibit kinase or protease inhibitory activity. The biphenyl system in the target compound could mimic tyrosine kinase inhibitors (e.g., imatinib analogs), but this remains speculative without direct assay data.
  • In contrast, the thiazolidinedione derivative from shows clear PPAR-γ agonism, highlighting how heterocyclic substituents (vs. biphenyl) redirect therapeutic utility .

Physicochemical Properties: The target compound’s molecular weight (343.80 g/mol) and moderate lipophilicity (predicted LogP ~3.5) align with Lipinski’s rules for drug-likeness.

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